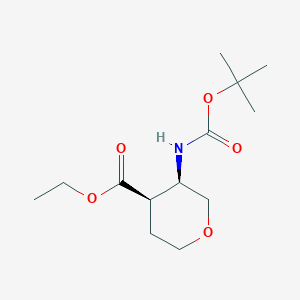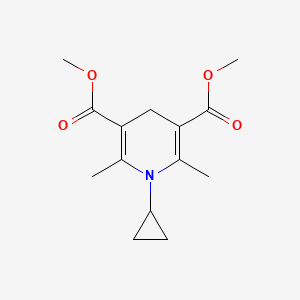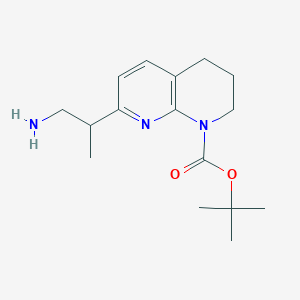
4-(Butane-1-sulfonyl)-butylamine
Overview
Description
“4-(Butane-1-sulfonyl)-butylamine” is a chemical compound that contains a butane-1-sulfonyl group attached to a butylamine . It is also known as Butyl sulfone, Dibutyl sulfone, Dibutyl sulphone, 1,1’-Sulphonylbisbutane, Di-n-butyl sulfone, n-Butyl sulfone, and 1-(Butylsulfonyl)butane . It contains a total of 40 bonds, including 15 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 sulfone .
Synthesis Analysis
The synthesis of “this compound” or similar compounds often involves diazo transfer reactions . A ‘sulfonyl-azide-free’ (SAFE) protocol has been developed for producing diazo compounds from their active-methylene precursors via the Regitz diazo transfer reaction . This process is generally clean and high-yielding .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a total of 40 bonds, including 15 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 sulfone .Chemical Reactions Analysis
The chemical reactions involving “this compound” or similar compounds often involve diazo transfer reactions . These reactions are notoriously associated with the use of potentially explosive sulfonyl azides .Scientific Research Applications
1. Catalysis in Organic Synthesis
4-(Butane-1-sulfonyl)-butylamine and its derivatives have been utilized as catalysts in various organic syntheses. For example, a study demonstrated the use of a related compound, 4,4′-(butane-1,4-diyl)bis(1-sulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium)tetrachloride, as an efficient catalyst in the synthesis of polyhydroquinoline derivatives via Hantzsch condensation (Goli-Jolodar et al., 2016). Similarly, 4-(Succinimido)-1-butane sulfonic acid has been used as a Brönsted acid catalyst for synthesizing pyrano[4,3-b]pyran derivatives (Khaligh, 2015).
2. Ionic Liquid Catalysts
Compounds related to this compound have been developed into ionic liquid catalysts. For instance, the synthesis and antimicrobial evaluation of N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives have been explored (Fadda et al., 2016). These ionic liquids have applications in regioselective ring-opening of aziridines and are suitable for gram-scale synthesis (Chakraborty Ghosal et al., 2016).
3. Environmental and Green Chemistry
In the field of green chemistry, derivatives of this compound have been utilized for the synthesis of environmentally friendly compounds. The zwitterionic-type molten salt 4-(1-Imidazolium) butane sulfonate has been used for the one-pot synthesis of substituted imidazoles, highlighting its role in environmentally benign processes (Rahman et al., 2012).
4. Analysis and Detection
Compounds related to this compound have been instrumental in analytical chemistry. For example, the determination of low-ppm levels of 1,4-butane sultone in sulfobutyl ether β-cyclodextrin using liquid–liquid extraction and GC–MS is an important application (Wang et al., 2012).
Future Directions
The future directions in the research and development of “4-(Butane-1-sulfonyl)-butylamine” could involve the development of new derivatives with improved properties. The continued search for safer alternatives to tosyl azide, the most commonly used diazo transfer reagent, could also be a significant area of future research .
Mechanism of Action
Target of Action
Sulfone derivatives have been reported to exhibit various biological activities, including antibacterial, antifungal, antiviral, insecticidal, and herbicidal activities . Therefore, it’s plausible that 4-(Butane-1-sulfonyl)-butylamine may interact with a range of biological targets.
Mode of Action
Sulfone derivatives have been reported to interact with their targets, leading to changes in the biological activities of the targets . The specific interactions and resulting changes would depend on the nature of the target and the specific biochemical context.
Biochemical Pathways
Given the broad range of biological activities associated with sulfone derivatives, it’s likely that multiple pathways could be affected . The downstream effects would depend on the specific pathways involved and the nature of the interactions with the compound.
Result of Action
Based on the reported biological activities of sulfone derivatives, it’s plausible that the compound could have a range of effects at the molecular and cellular levels . These effects would depend on the specific targets and pathways involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets . .
Properties
IUPAC Name |
4-butylsulfonylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2S/c1-2-3-7-12(10,11)8-5-4-6-9/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAXVIVDXUMGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B1444056.png)



![(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one hcl](/img/structure/B1444061.png)
